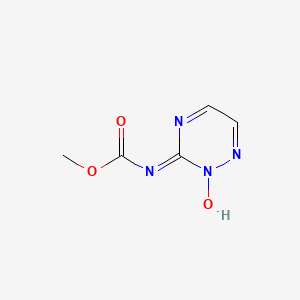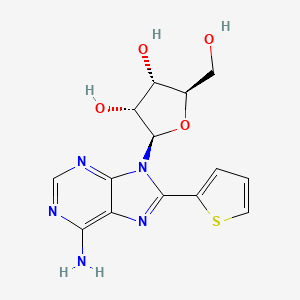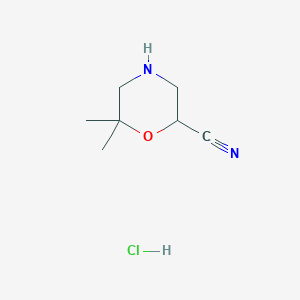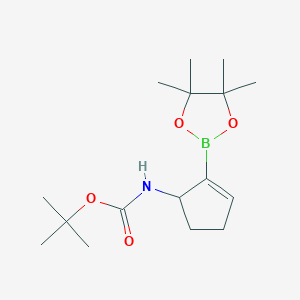
3-((Methoxycarbonyl)amino)-1,2,4-triazine 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((Methoxycarbonyl)amino)-1,2,4-triazine 2-oxide is a heterocyclic organic compound that features a triazine ring substituted with a methoxycarbonylamino group and an oxide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Methoxycarbonyl)amino)-1,2,4-triazine 2-oxide typically involves the reaction of appropriate triazine derivatives with methoxycarbonylating agents under controlled conditions. One common method involves the use of methoxycarbonyl chloride in the presence of a base such as triethylamine to introduce the methoxycarbonyl group. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. Flow microreactor systems can be employed to introduce the methoxycarbonyl group efficiently and sustainably . These systems offer better control over reaction conditions and can be scaled up for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-((Methoxycarbonyl)amino)-1,2,4-triazine 2-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxide group, potentially converting it to a hydroxyl group.
Substitution: The methoxycarbonylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine derivatives with additional oxygen-containing functional groups, while reduction can produce hydroxylated triazine compounds.
Applications De Recherche Scientifique
3-((Methoxycarbonyl)amino)-1,2,4-triazine 2-oxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dimethoxybenzamides: These compounds share similar functional groups and are used in similar applications.
Pyrrolidine Derivatives: These compounds also feature nitrogen-containing heterocycles and are studied for their biological activities.
Uniqueness
3-((Methoxycarbonyl)amino)-1,2,4-triazine 2-oxide is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C5H6N4O3 |
|---|---|
Poids moléculaire |
170.13 g/mol |
Nom IUPAC |
methyl (NE)-N-(2-hydroxy-1,2,4-triazin-3-ylidene)carbamate |
InChI |
InChI=1S/C5H6N4O3/c1-12-5(10)8-4-6-2-3-7-9(4)11/h2-3,11H,1H3/b8-4+ |
Clé InChI |
XTOVFGORIKKKCC-XBXARRHUSA-N |
SMILES isomérique |
COC(=O)/N=C/1\N=CC=NN1O |
SMILES canonique |
COC(=O)N=C1N=CC=NN1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-Hydroxy-N-[(1H-imidazol-5-yl)methyl]benzamide](/img/no-structure.png)

![6-Amino-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B12933350.png)






